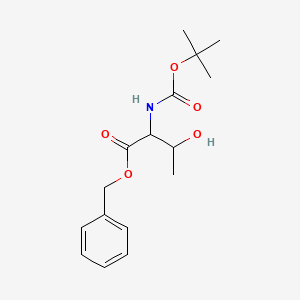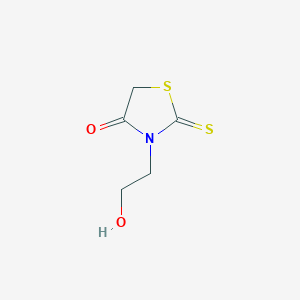
5,7-dibromo-1,3-benzoxazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-dibromo-1,3-benzoxazol-2-amine is a derivative of benzoxazole, a heterocyclic aromatic organic compound. Benzoxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, pharmaceuticals, and industrial chemistry. The presence of bromine atoms at positions 5 and 7, along with an amino group at position 2, imparts unique chemical properties to this compound, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions. For 5,7-dibromo-1,3-benzoxazol-2-amine, the synthesis can be achieved by bromination of 2-aminobenzoxazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform .
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs catalytic systems to enhance yield and selectivity. Metal catalysts, nanocatalysts, and ionic liquid catalysts are commonly used. The reaction conditions are optimized to achieve high yields and purity, with considerations for scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: 5,7-dibromo-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atoms can be reduced to hydrogen atoms under specific conditions.
Substitution: The bromine atoms can be substituted with other functional groups like hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Nitrobenzoxazole derivatives.
Reduction: Benzoxazole derivatives with hydrogen atoms replacing bromine.
Substitution: Benzoxazole derivatives with various functional groups replacing bromine.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics and antifungal agents.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity
Mécanisme D'action
The mechanism of action of benzoxazole, 2-amino-5,7-dibromo- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with biological molecules, affecting their function. For example, it can inhibit the growth of cancer cells by interfering with cell cycle progression and inducing apoptosis. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Benzoxazole: The parent compound, lacking the amino and bromine substituents.
2-Aminobenzoxazole: Similar structure but without bromine atoms.
5,7-Dibromobenzoxazole: Lacks the amino group at position 2.
Uniqueness: 5,7-dibromo-1,3-benzoxazol-2-amine is unique due to the presence of both amino and bromine substituents, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
52112-67-1 |
|---|---|
Formule moléculaire |
C7H4Br2N2O |
Poids moléculaire |
291.93 g/mol |
Nom IUPAC |
5,7-dibromo-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C7H4Br2N2O/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,(H2,10,11) |
Clé InChI |
FXYIDUGIODSYAI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1N=C(O2)N)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Methoxy-5-[(prop-2-yn-1-yl)oxy]benzoic acid](/img/structure/B8724094.png)


![4-Methyl-1-oxaspiro[5.5]undecane](/img/structure/B8724129.png)




